N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
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Overview
Description
N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide, also known as INPIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiallergic Agents
Research has highlighted the synthesis of related indole derivatives as potential antiallergic compounds. A study described the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which showed significant antiallergic potency, including inhibition of histamine release and interleukin production in guinea pig peritoneal mast cells (Menciu et al., 1999).
Chemical Structure and Reactivity
The structural and conformational analysis of related compounds, such as pseudodipeptides containing isopropyl groups, has been conducted to understand their molecular behavior better. For example, a study on (S)-N-isopropyl {[N-(pivaloyl)pyrrolidin-2-yl]methylaminooxy}acetamide revealed insights into its extended conformation and intramolecular interactions (Corbier et al., 2000).
Corrosion Inhibitors
Compounds with similar structures have been evaluated for their application as corrosion inhibitors, showcasing the versatility of such molecules. A particular study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which demonstrated promising inhibition efficiencies in protecting steel surfaces from corrosion (Yıldırım & Cetin, 2008).
Antimicrobial Agents
The antimicrobial properties of structurally related compounds have been explored, indicating the potential for N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide to serve in similar capacities. A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and found to exhibit significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting a complex interaction with their targets .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they may affect multiple pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting a range of potential effects .
properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-9(2)18-13(21)7-20-8-17-14-11-6-10(3)4-5-12(11)19-15(14)16(20)22/h4-6,8-9,19H,7H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNTZQZXNPZLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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